Gadodiamide hydrate Gadodiamide hydrate Gadodiamide is a linear, non-ionic gadolinium-based contrast agent (GBCA) that is used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels. GBCAs constitute the largest group of MR agents, and they are thought to be safer than nonionic iodinated contrast agents. Approved by the FDA in 1993, gadodiamide is the first non-ionic GBCA to be used. However, since linear, non-ionic GBCA is less stable than macrocyclic or ionic GBCA, gadodiamide can potentially lead to more gadolinium retention in the brain and thus more likely to cause side effects.
Gadodiamide is a paramagnetic gadolinium-based contrast agent (GBCA), with imaging activity upon magnetic resonance imaging (MRI). When placed in a magnetic field, gadodiamide generates a large local magnetic field, which can enhance the relaxation rate of nearby protons. This change in proton relaxation dynamics, iincreases the MRI signal intensity of tissues in which gadodiamide has accumulated; therefore, visualization of those tissues is enhanced.
Brand Name: Vulcanchem
CAS No.: 122795-43-1
VCID: VC20741495
InChI: InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2/q;+3;;/p-3
SMILES: CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3]
Molecular Formula: C16H30GdN5O10
Molecular Weight: 609.7 g/mol

Gadodiamide hydrate

CAS No.: 122795-43-1

Cat. No.: VC20741495

Molecular Formula: C16H30GdN5O10

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Gadodiamide hydrate - 122795-43-1

CAS No. 122795-43-1
Molecular Formula C16H30GdN5O10
Molecular Weight 609.7 g/mol
IUPAC Name 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);dihydrate
Standard InChI InChI=1S/C16H29N5O8.Gd.2H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;2*1H2/q;+3;;/p-3
Standard InChI Key OJISUAHWVIGHQC-UHFFFAOYSA-K
SMILES CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Gd+3]
Canonical SMILES CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3]

Chemical Characteristics and Physical Properties

Gadodiamide hydrate is a gadolinium-based contrast agent with the molecular formula C16H26GdN5O8·H2O and a molecular weight of 591.673 . The compound exists as a white to off-white solid with high water solubility (≥29.2 mg/mL) . The molecule consists of gadolinium ion chelated with a linear ligand structure, which provides the paramagnetic properties necessary for MRI contrast enhancement.

Chemical Structure and Identification

Gadodiamide hydrate is identified by the CAS number 122795-43-1 . The compound has several synonyms, including:

  • Gadodiamide USP/EP/BP

  • Gadodiamide (Omniscan)

  • 5,8-Bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato]Gadolinium hydrate

Physical Properties

Table 1 summarizes the key physical and chemical properties of gadodiamide hydrate:

PropertyCharacteristicReference
Physical formSolid
ColorWhite to off-white
Water solubility≥29.2 mg/mL
Storage requirementsInert atmosphere, freezer under -20°C
FDA UNII0RPE15QPL0
Molecular formulaC16H26GdN5O8·H2O
Molecular weight591.673

Pharmacological Properties

Gadodiamide exerts its diagnostic utility through its paramagnetic properties, which affect tissue relaxation times during MRI procedures. Understanding its pharmacokinetics and mechanism of action is crucial for optimizing clinical applications.

Clinical Applications

Gadodiamide hydrate has established clinical utility across various diagnostic imaging scenarios, primarily in magnetic resonance imaging procedures.

Approved Indications

Gadodiamide is indicated for:

  • Cranial and spinal magnetic resonance imaging

  • General MRI of the body following intravenous administration

  • Visualization of abnormal structures or lesions in various parts of the body, including the central nervous system

  • Assessment of lesions with abnormal vascularity

Administration and Dosing

Gadodiamide is administered intravenously prior to MRI procedures. In preclinical animal experiments, doses ranging from 0.25 to 10 mmol/kg have been studied, though human clinical doses are substantially lower . The contrast enhancement provided by gadodiamide facilitates the visualization of anatomical structures and pathological changes that might otherwise remain undetected on non-contrast MRI.

Current Research and Development

The field of contrast-enhanced MRI continues to evolve, with ongoing research aimed at optimizing the safety and efficacy of gadolinium-based contrast agents.

Trends in GBCA Usage

Historical data indicates a significant shift away from linear GBCAs like gadodiamide toward macrocyclic agents. According to registry data, while linear GBCAs were used in 15.2% of cardiac MRI examinations through 2011, their use decreased to less than 1% by 2018-2019 . This shift reflects growing concerns about gadolinium retention and safety considerations.

Next-Generation Contrast Agents

Research is actively focused on developing contrast agents that maintain or improve diagnostic efficacy while reducing potential risks:

  • Reducing gadolinium doses without compromising image quality

  • Developing high-relaxivity agents that require lower gadolinium concentrations

  • Exploring macrocyclic structures with improved stability profiles

For example, gadopiclenol represents the first of a new generation of GBCAs with high relaxivity, potentially enabling reduced gadolinium dosing while maintaining stability through its macrocyclic structure .

Technological Advances

Future approaches may combine next-generation contrast agents with advanced imaging technologies:

  • Optimization of MRI acquisition techniques

  • New contrast mechanisms

  • Application of artificial intelligence to enhance image quality at lower gadolinium doses

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator